An In-depth Technical Guide to the Chemical Properties of 2-(4,5-Dimethylisoxazol-3-yl)acetic acid
An In-depth Technical Guide to the Chemical Properties of 2-(4,5-Dimethylisoxazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 2-(4,5-Dimethylisoxazol-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and the well-established principles of isoxazole chemistry to predict its structural features, reactivity, and spectroscopic signature. This guide is intended to serve as a valuable resource for researchers, enabling informed decisions in the design of synthetic routes, the prediction of chemical behavior, and the development of analytical methods for this and similar isoxazole derivatives.
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a prominent five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. This structural motif is a cornerstone in medicinal chemistry, featuring in a wide array of approved pharmaceuticals. The isoxazole core imparts a unique combination of electronic properties and metabolic stability, making it a privileged scaffold in the design of bioactive molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The acetic acid substituent at the 3-position of the 4,5-dimethylisoxazole ring introduces a key functional handle for further molecular elaboration, prodrug strategies, and modulation of physicochemical properties such as solubility and plasma protein binding.
Predicted Physicochemical Properties
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value | Rationale and |
| Molecular Formula | C₇H₉NO₃ | Based on chemical structure |
| Molecular Weight | 155.15 g/mol | Based on chemical structure |
| CAS Number | Not assigned (as of early 2026) | A definitive CAS number has not been identified in public databases. The isomeric 2-(3,5-Dimethylisoxazol-4-yl)acetic acid has the CAS number 2510-27-2.[1][2][3] |
| Appearance | White to off-white solid | Inferred from the typical appearance of similar small organic acids and related isoxazole derivatives.[1][2][3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | The carboxylic acid moiety will confer some aqueous solubility, particularly at higher pH, while the heterocyclic ring and methyl groups contribute to organosolubility. |
| pKa (of carboxylic acid) | ~ 4-5 | The pKa of the acetic acid group is expected to be in the typical range for carboxylic acids. The electron-withdrawing nature of the isoxazole ring may slightly increase its acidity compared to simple alkyl carboxylic acids. |
Synthesis of 2-(4,5-Dimethylisoxazol-3-yl)acetic acid: A Proposed Strategy
The synthesis of 3-substituted isoxazoles is well-established in organic chemistry. A plausible and efficient route to 2-(4,5-Dimethylisoxazol-3-yl)acetic acid would involve the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne, a cornerstone reaction in isoxazole synthesis.[4]
Proposed Retrosynthetic Analysis
Caption: Proposed synthetic workflow via [3+2] cycloaddition.
Alternative Synthetic Approach: Condensation of a β-Diketone with Hydroxylamine
An alternative and classical approach involves the condensation of a β-diketone with hydroxylamine. [5][6] Step 1: Synthesis of the β-Diketone. The required β-diketone, ethyl 2-acetyl-3-methylbutanoate, can be synthesized via a Claisen condensation.
Step 2: Cyclization with Hydroxylamine. Reaction of this β-diketone with hydroxylamine hydrochloride in the presence of a base would lead to the formation of the isoxazole ring.
Step 3: Hydrolysis and Decarboxylation. Depending on the reaction conditions, the ester may be concomitantly hydrolyzed. If not, a subsequent hydrolysis and decarboxylation step would yield the target molecule.
Caption: Alternative synthetic workflow via β-diketone condensation.
Predicted Chemical Reactivity
The chemical reactivity of 2-(4,5-Dimethylisoxazol-3-yl)acetic acid is dictated by the interplay of the isoxazole ring and the carboxylic acid functionality.
Reactivity of the Isoxazole Ring
The isoxazole ring is considered an electron-deficient aromatic system. [7]This has important implications for its reactivity:
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Electrophilic Aromatic Substitution: The isoxazole ring is generally deactivated towards electrophilic attack. If forced, substitution would likely occur at the C4 position, which is the most electron-rich carbon. However, the presence of two methyl groups at C4 and C5 would sterically hinder this position.
-
Nucleophilic Aromatic Substitution: The isoxazole ring is susceptible to nucleophilic attack, particularly at the C3 and C5 positions, especially if a good leaving group is present. * Ring Opening Reactions: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, such as reductive cleavage (e.g., catalytic hydrogenation) or treatment with strong bases. This property is often exploited in organic synthesis to unmask β-amino enones or other useful functionalities. [7]* Lithiation: The protons on the methyl groups can potentially be deprotonated with a strong base like n-butyllithium, allowing for further functionalization at these positions. The acidity of the C4-methyl protons might be slightly enhanced due to the adjacent electron-withdrawing nitrogen atom.
Reactivity of the Acetic Acid Side Chain
The carboxylic acid moiety will undergo typical reactions of this functional group, including:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amide Formation: Conversion to the corresponding acid chloride (e.g., with thionyl chloride) followed by reaction with amines to form amides.
-
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Caption: Predicted reactivity map for 2-(4,5-Dimethylisoxazol-3-yl)acetic acid.
Predicted Spectroscopic Properties
The structural elucidation of 2-(4,5-Dimethylisoxazol-3-yl)acetic acid would rely on a combination of standard spectroscopic techniques. The following are predicted spectral features based on known data for similar structures. [8][9]
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Methylene Protons (-CH₂-): A singlet in the region of 3.5-4.0 ppm.
-
Methyl Protons (C4-CH₃ and C5-CH₃): Two distinct singlets, likely in the range of 2.0-2.5 ppm. The exact chemical shifts will depend on the electronic environment of the isoxazole ring.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.
-
Isoxazole Ring Carbons (C3, C4, C5): Three distinct signals in the aromatic/heteroaromatic region (approximately 110-170 ppm). C3 and C5, being attached to heteroatoms, will be further downfield.
-
Methylene Carbon (-CH₂-): A signal in the range of 30-40 ppm.
-
Methyl Carbons (-CH₃): Two distinct signals in the aliphatic region (approximately 10-20 ppm).
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=N and C=C Stretches (Isoxazole Ring): A series of bands in the 1400-1650 cm⁻¹ region.
-
N-O Stretch: A band in the 1300-1400 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (155.15 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 m/z) and cleavage of the isoxazole ring.
Potential Applications in Drug Development
The structural features of 2-(4,5-Dimethylisoxazol-3-yl)acetic acid make it an attractive building block in drug discovery.
-
Scaffold for Library Synthesis: The carboxylic acid functionality provides a convenient point for derivatization, allowing for the rapid synthesis of libraries of amides and esters for structure-activity relationship (SAR) studies.
-
Bioisosteric Replacement: The isoxazole ring can serve as a bioisostere for other aromatic or heteroaromatic systems, offering a means to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Fragment-Based Drug Design: As a small, functionalized heterocycle, it could be a valuable fragment for screening against various biological targets.
Conclusion
While direct experimental data for 2-(4,5-Dimethylisoxazol-3-yl)acetic acid remains elusive, a comprehensive understanding of its chemical properties can be constructed from the well-established principles of isoxazole chemistry and data from analogous compounds. This guide provides a robust framework for researchers working with this molecule, offering predicted physicochemical properties, plausible synthetic strategies, an overview of its expected reactivity, and its likely spectroscopic signature. As research in this area progresses, it is anticipated that experimental data will become available to validate and refine these predictions, further unlocking the potential of this and related isoxazole derivatives in the advancement of chemical and pharmaceutical sciences.
References
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